molecular formula C15H17NO4 B1315309 ethyl 2-(2-ethoxy-2-oxoethyl)-1H-indole-3-carboxylate CAS No. 77435-10-0

ethyl 2-(2-ethoxy-2-oxoethyl)-1H-indole-3-carboxylate

Cat. No. B1315309
CAS RN: 77435-10-0
M. Wt: 275.3 g/mol
InChI Key: GSDUHPHWSVWASU-UHFFFAOYSA-N
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Description

Ethyl 2-(2-ethoxy-2-oxoethyl)-1H-indole-3-carboxylate (EIOIC) is a small organic molecule that has been used in a variety of scientific research applications. It is a derivative of indole-3-carboxylic acid, an organic acid found in plants, and is chemically synthesized in the laboratory. EIOIC has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.

Scientific Research Applications

Photophysical Properties

A novel 4-aza-indole derivative related to ethyl 2-(2-ethoxy-2-oxoethyl)-1H-indole-3-carboxylate exhibits unique photophysical behaviors, such as reverse solvatochromism, depending on the solvent polarity. This property suggests its potential application in bio- or analytical sensors, optoelectronic devices, and as a labeling agent due to its high quantum yield across different solvents (Bozkurt & Doğan, 2018).

Synthetic Chemistry Applications

Ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate serves as a precursor in the synthesis of complex molecules, demonstrating its utility in the development of new chemical entities. Intramolecular cyclization techniques have been employed to synthesize pyrimido[4,5-b]indoles and diethyl 4-hydroxyquinoline-2,3-dicarboxylate, showcasing the compound's role in facilitating the creation of novel heterocyclic compounds (Kaptı, Dengiz, & Balci, 2016).

Anticancer Agent Development

The structure-activity relationship studies of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate and its analogs have highlighted their potential in mitigating drug resistance in cancer cells. These studies are critical in the development of anticancer agents that can overcome acquired drug resistance, offering a promising direction for future cancer therapies (Das et al., 2009).

Molecular Sensors

A rhodamine-based compound synthesized from a related chemical framework acts as a fluorescent dual sensor for Zn2+ and Al3+ ions, with distinctly separated excitation and emission wavelengths. This application underscores the role of ethyl 2-(2-ethoxy-2-oxoethyl)-1H-indole-3-carboxylate derivatives in the development of sensitive, selective chemical sensors for environmental and biological applications (Roy et al., 2019).

Synthetic Intermediates

Ethyl indol-2-carboxylate derivatives have been successfully alkylated, leading to a variety of N-alkylated products. This demonstrates the compound's utility as a versatile synthetic intermediate in organic chemistry, enabling the creation of a wide range of functionalized molecules for further chemical exploration (Boraei, El Ashry, Barakat, & Ghabbour, 2016).

properties

IUPAC Name

ethyl 2-(2-ethoxy-2-oxoethyl)-1H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-3-19-13(17)9-12-14(15(18)20-4-2)10-7-5-6-8-11(10)16-12/h5-8,16H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSDUHPHWSVWASU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C2=CC=CC=C2N1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80507360
Record name Ethyl 2-(2-ethoxy-2-oxoethyl)-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80507360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(2-ethoxy-2-oxoethyl)-1H-indole-3-carboxylate

CAS RN

77435-10-0
Record name Ethyl 2-(2-ethoxy-2-oxoethyl)-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80507360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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